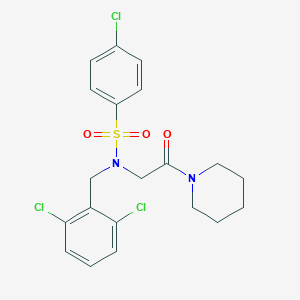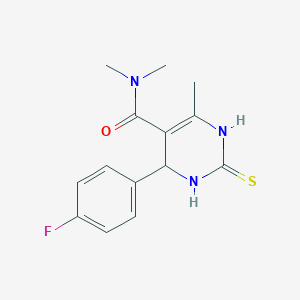![molecular formula C20H24N2OS B297475 3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether](/img/structure/B297475.png)
3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether, commonly known as MPCE, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a key role in the regulation of insulin signaling and glucose metabolism. MPCE has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of various diseases, including diabetes, obesity, and cancer.
作用機序
The mechanism of action of MPCE involves the inhibition of 3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether, a key regulator of insulin signaling and glucose metabolism. 3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether dephosphorylates insulin receptor substrate-1 (IRS-1), a key mediator of insulin signaling, leading to the inhibition of insulin signaling and glucose uptake. By inhibiting 3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether, MPCE increases the phosphorylation of IRS-1, leading to improved insulin sensitivity and glucose uptake.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPCE are diverse and complex. In addition to its role in improving insulin sensitivity and glucose uptake, MPCE has also been shown to have anti-inflammatory and antioxidant effects. It has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the development of various diseases, including diabetes, obesity, and cancer.
実験室実験の利点と制限
One of the main advantages of MPCE in lab experiments is its specificity for 3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether. MPCE has been shown to have minimal off-target effects, making it a valuable tool for studying the role of 3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether in various diseases. However, one of the limitations of MPCE is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research involving MPCE. One area of research is the development of more potent and selective inhibitors of 3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether. Another area of research is the identification of other targets of MPCE, which could lead to the development of new therapies for various diseases. Finally, the use of MPCE in combination with other drugs or therapies could lead to improved outcomes in the treatment of various diseases.
合成法
The synthesis of MPCE is a complex process that involves several steps. One of the most common methods for synthesizing MPCE is the reaction of 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl isocyanate with 3-methylbenzyl alcohol in the presence of a catalyst such as triethylamine. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
科学的研究の応用
MPCE has been extensively used in scientific research as a tool for studying the mechanisms of various diseases. One of the most significant applications of MPCE is in the study of diabetes and obesity. 3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether is a key regulator of insulin signaling and glucose metabolism, and its inhibition by MPCE has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes and obesity.
In addition to its role in diabetes and obesity research, MPCE has also been used in the study of cancer. 3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether is overexpressed in many types of cancer, and its inhibition by MPCE has been shown to reduce tumor growth and metastasis in animal models of cancer.
特性
製品名 |
3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether |
|---|---|
分子式 |
C20H24N2OS |
分子量 |
340.5 g/mol |
IUPAC名 |
[4-[(3-methylphenyl)methoxy]phenyl]-(4-methylpiperazin-1-yl)methanethione |
InChI |
InChI=1S/C20H24N2OS/c1-16-4-3-5-17(14-16)15-23-19-8-6-18(7-9-19)20(24)22-12-10-21(2)11-13-22/h3-9,14H,10-13,15H2,1-2H3 |
InChIキー |
QNQLXGUUNOTGRW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=S)N3CCN(CC3)C |
正規SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=S)N3CCN(CC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




amino]acetamide](/img/structure/B297393.png)
![N-(3,4-dimethoxyphenyl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297394.png)
![N-(2,3-dimethylphenyl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297395.png)
![(5E)-1-(3,4-dichlorophenyl)-5-[(4-methoxyanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297396.png)
![(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297397.png)
![1,3-diethyl-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297399.png)
![(5E)-1-(3-chloro-4-methylphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297400.png)


![methyl (4Z)-1-(3-chloro-4-methoxyphenyl)-4-[4-(dimethylamino)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297408.png)

![methyl 4-(3-bromobenzylidene)-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297414.png)
